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Executive Summary
B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases

(HATs) p300 and CREB-binding protein (CBP). These two proteins are critical transcriptional

co-activators that play a central role in regulating gene expression through the acetylation of

histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various

diseases, particularly cancer, making them attractive therapeutic targets. B026 exerts its effects

by competitively binding to the active site of p300/CBP, leading to a global reduction in histone

acetylation, most notably at lysine 27 of histone H3 (H3K27Ac). This epigenetic modification is

a key marker of active enhancers and promoters. The inhibition of p300/CBP by B026 results in

the downregulation of a specific set of genes, including the prominent oncogene MYC, leading

to anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive

overview of B026, its mechanism of action, its impact on gene expression, and detailed

experimental protocols for its study.

Mechanism of Action of B026
B026 is a selective, potent, and orally active inhibitor of the histone acetyltransferase (HAT)

activity of p300 and CBP.[1][2] p300 and CBP are highly homologous proteins that act as

transcriptional co-activators, influencing the expression of a multitude of genes involved in cell

proliferation, differentiation, and apoptosis.[3][4] They catalyze the transfer of an acetyl group

from acetyl-CoA to the lysine residues of histones and other proteins. This acetylation
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neutralizes the positive charge of lysine, weakening the interaction between histones and DNA,

leading to a more open chromatin structure that is accessible to transcription factors.

B026's primary mechanism of action is the direct inhibition of the catalytic HAT domain of p300

and CBP. This leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 27

(H3K27Ac), a hallmark of active enhancers and promoters.[1] The reduction in H3K27Ac at

gene regulatory regions, particularly super-enhancers, results in the transcriptional repression

of key oncogenes, most notably MYC.[1][5][6] The downregulation of MYC is a critical

downstream effect of B026, contributing significantly to its anti-cancer activity.[5][6]
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Caption: B026 inhibits p300/CBP, reducing H3K27Ac and downregulating MYC expression.
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Quantitative Data on B026 Activity
The potency and efficacy of B026 have been characterized through various in vitro and in vivo

studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of B026
Target IC50 (nM) Cell Line Assay Type

p300 1.8 - Enzymatic Assay

CBP 9.5 - Enzymatic Assay

Data sourced from Yang et al., 2020.[3][5][7][8]

Table 2: Anti-proliferative Activity of B026 in Cancer Cell
Lines

Cell Line Cancer Type EC50 (nM)

Maver-1 Mantle Cell Lymphoma 2.6

MV-4-11 Acute Myeloid Leukemia 4.2

22Rv1 Prostate Cancer 4.4

LnCaP-FGC Prostate Cancer 9.8

Kasumi-1 Acute Myeloid Leukemia 40.5

K562 Chronic Myeloid Leukemia 104.4

Data sourced from Yang et al., 2020.[7]

Table 3: In Vivo Anti-tumor Efficacy of B026
Animal Model Tumor Type

Dosage (mg/kg,
p.o.)

Tumor Growth
Inhibition (%)

balb/c female mice MV-4-11 xenograft 50 75.0

balb/c female mice MV-4-11 xenograft 100 85.7
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Data sourced from Yang et al., 2020.[7]

Impact on Gene Expression Profiles
The primary impact of B026 on gene expression is the downregulation of genes regulated by

p300/CBP-mediated acetylation. A key target of this inhibition is the MYC oncogene.[1][5][6]

In MV-4-11 acute myeloid leukemia cells, treatment with B026 leads to a dose-dependent

decrease in MYC mRNA and protein levels.[1] This is a direct consequence of the reduction in

H3K27Ac at the super-enhancer regions that drive MYC expression.[1] The global impact of

B026 on gene expression can be assessed using techniques like RNA-sequencing (RNA-seq).

Such studies would likely reveal a broader signature of downregulated genes involved in cell

cycle progression, metabolism, and other pathways driven by transcription factors that recruit

p300/CBP.

Experimental Workflow for Gene Expression Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01721
https://www.benchchem.com/product/b1192242?utm_src=pdf-body
https://www.medchemexpress.com/b026.html
https://www.researchgate.net/publication/338440686_Discovery_of_Highly_Potent_Selective_and_Orally_Efficacious_p300CBP_Histone_Acetyltransferases_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://www.benchchem.com/product/b1192242?utm_src=pdf-body
https://www.medchemexpress.com/b026.html
https://www.medchemexpress.com/b026.html
https://www.benchchem.com/product/b1192242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment

Molecular Biology

Bioinformatics Analysis

Cancer Cell Lines
(e.g., MV-4-11)

Treat with B026
(various concentrations and time points)

Vehicle Control
(e.g., DMSO)

Total RNA Extraction

RNA-seq Library Preparation

Next-Generation Sequencing

Quality Control of Sequencing Reads

Alignment to Reference Genome

Gene Expression Quantification

Differential Expression Analysis

Pathway and Gene Ontology Analysis

Click to download full resolution via product page

Caption: Workflow for analyzing B026's impact on gene expression.
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Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of

B026.

In Vitro p300/CBP HAT Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of B026 against p300

and CBP.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 peptide (substrate)

Acetyl-CoA (co-substrate)

B026 (test compound)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Detection reagent (e.g., radioactive [3H]acetyl-CoA and scintillation counting, or a

fluorescent-based detection system)

Procedure:

Prepare a serial dilution of B026 in DMSO.

In a 96-well plate, add the assay buffer, p300 or CBP enzyme, and the histone H3 peptide.

Add the serially diluted B026 or DMSO (vehicle control) to the wells.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and

washing).

Quantify the acetylated histone H3 peptide using the chosen detection method.

Plot the percentage of inhibition against the logarithm of the B026 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of B026 for inhibiting

the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., MV-4-11, 22Rv1)

Complete cell culture medium

B026

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric

assays)

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight (for adherent cells) or stabilize (for suspension cells).

Prepare a serial dilution of B026 in the complete cell culture medium.

Remove the old medium and add the medium containing the serially diluted B026 or vehicle

control.

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the B026 concentration and fit the

data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of H3K27Ac and MYC
Objective: To assess the effect of B026 on the protein levels of H3K27Ac and MYC.

Materials:

Cancer cell lines

B026

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27Ac, anti-total Histone H3, anti-MYC, anti-β-actin (or other

loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Procedure:

Treat the cells with various concentrations of B026 for a specific duration (e.g., 6-24 hours).

Harvest the cells and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane with TBST.

Add the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to the loading control.

Conclusion
B026 is a valuable research tool and a promising therapeutic candidate for cancers dependent

on p300/CBP activity. Its well-defined mechanism of action, potent in vitro and in vivo activity,

and clear impact on the expression of key oncogenes like MYC make it a subject of significant

interest in the field of epigenetics and drug development. The experimental protocols and data
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presented in this guide provide a solid foundation for researchers to further investigate the

biological effects of B026 and its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Collection - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP
Histone Acetyltransferases Inhibitors - Journal of Medicinal Chemistry - Figshare
[figshare.com]

3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone
Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as
promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. Item - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone
Acetyltransferases Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

To cite this document: BenchChem. [B026: A Deep Dive into its Impact on Gene Expression
Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192242#b026-and-its-impact-on-gene-expression-
profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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